Dipotassium;2,3-dihydroxybutanedioate

Vue d'ensemble

Description

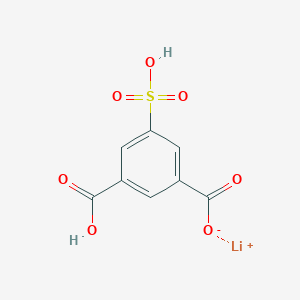

Dipotassium;2,3-dihydroxybutanedioate, also known as Dipotassium DL-Tartrate, is a mixture of equal amounts of dipotassium L-tartrate and dipotassium D-tartrate . It occurs as colorless to white crystals, powder, or granules .

Synthesis Analysis

Potassium tartrate is produced by the reaction of tartaric acid with potassium sodium tartrate (Rochelle Salt), and potassium sulfate . The process involves filtration, purification, precipitation, and drying .

Molecular Structure Analysis

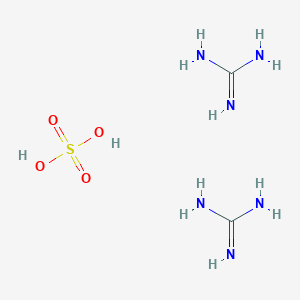

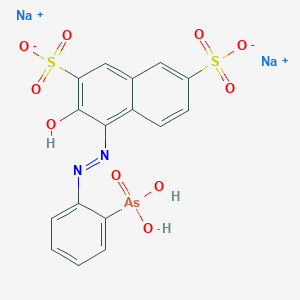

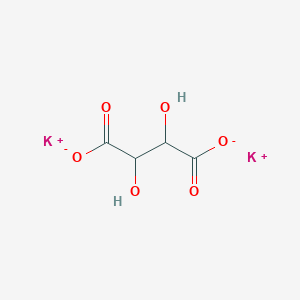

The molecular formula of Dipotassium;2,3-dihydroxybutanedioate is C4H4K2O6 . The molecular weight is 226.27 .

Physical And Chemical Properties Analysis

Dipotassium;2,3-dihydroxybutanedioate has a molecular weight of 226.27 . It occurs as colorless to white crystals, powder, or granules . It is the potassium salt of tartaric acid .

Applications De Recherche Scientifique

Deacidification in Winemaking

Potassium Tartarate is used to deacidify musts and wines . Its use is subject to the regulatory restrictions in force in certain countries . It helps to balance the acidity of the wine, enhancing its taste and stability .

Non-Linear Optical (NLO) Applications

Potassium Tartarate has been found to have non-linear optical (NLO) properties . It has been used in the growth of semi-organic, non-linear optical single crystals . These crystals have applications in the field of photonics .

Ferroelectric and Optical Properties

Studies have shown that tartrate compounds, including Potassium Tartarate, have ferroelectric and optical properties . These properties make them useful in various applications in the field of electronics and optics .

Medicine

Potassium Tartarate has been used in medicine . For example, potassium–chromium tartrate is used in medicine . However, the specific applications in medicine are not detailed in the sources.

Veterinary Drugs

Tartrate compounds, such as antimony–barium tartrate, are used in veterinary drugs . While the specific use of Potassium Tartarate in veterinary drugs is not mentioned, it’s possible that it could have similar applications.

Chemical Analysis

Potassium Tartarate is used in Fehling’s solution and Nylander’s test, which are used for the determination of reducing sugars . This makes it useful in various chemical analysis procedures .

Safety and Hazards

Users are advised to avoid dust formation and breathing mist, gas, or vapors of Dipotassium;2,3-dihydroxybutanedioate. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

Mécanisme D'action

Target of Action

Potassium tartrate, also known as dipotassium 2,3-dihydroxybutanedioate, is a potassium salt of tartaric acid . It primarily targets the Voltage-gated potassium channel Kv7.3 (KCNQ3) . This channel is crucial in the regulation of neuronal excitability and plays a critical role in determining the subthreshold electrical excitability of neurons as well as the responsiveness to synaptic inputs .

Biochemical Pathways

Potassium tartrate is involved in several biochemical pathways. As a potassium salt of tartaric acid, it is part of the tartaric acid metabolic pathway . Tartaric acid is a key intermediate in several metabolic pathways, including the citric acid cycle, a crucial pathway for energy production in cells .

Result of Action

The primary result of potassium tartrate’s action is the potential modulation of neuronal excitability and synaptic responsiveness via its interaction with the KCNQ3 channel . This could have significant effects at the molecular and cellular levels, potentially influencing nerve impulse transmission and muscle contraction.

Propriétés

IUPAC Name |

dipotassium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTYONGGKAJVTE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

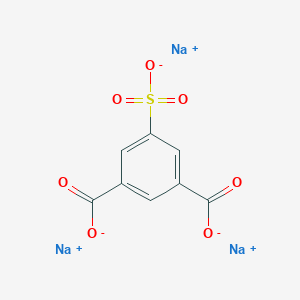

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4K2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium;2,3-dihydroxybutanedioate | |

CAS RN |

921-53-9 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Potassium tartarate, also known as dipotassium 2,3-dihydroxybutanedioate, has the molecular formula C4H4K2O6 and a molecular weight of 226.27 g/mol.

A: Potassium tartarate acts as a complexing agent in electroless copper plating baths, helping to control the reduction rate of cupric ions and improve bath stability. [] This is crucial for applications like printed circuit board manufacturing where uniform copper deposition is essential. []

A: Increasing the temperature during the anodization of zircaloy-2 in a 0.1 M potassium tartarate solution leads to a decrease in the rate of anodic film formation, current efficiency, differential field of formation, and ionic current density. [] Additionally, the induction period for film formation increases with rising temperature. []

A: While not directly mentioned in the provided research, potassium tartarate is listed as an ingredient in a krill snack formulation. [] Its role likely relates to its ability to influence texture, flavor, or preservation due to its applications in food processing.

A: Yes, a study demonstrated the use of potassium tartarate in conjunction with sodium potassium tartarate and 1,10-phenanthroline as masking agents to achieve lead specificity in a urease-based biosensor for detecting Pb(II) ions in milk. [] This highlights its potential in analytical chemistry applications.

A: Yes, a cyanide-free alkaline bath utilizing sodium potassium tartarate (SPT) and triethanolamine (TEA) has been successfully developed for copper electroplating. [] This formulation offers a more environmentally friendly alternative to traditional cyanide-based baths. []

A: Potassium tartarate, along with other salts like potassium citrate and potassium oxalate, has been used to study the liquid-liquid equilibrium of aqueous two-phase systems containing PPG400 (poly(propylene glycol)) and water. [] These studies help understand the partitioning behavior of different components in these systems, which has implications in separation and extraction processes. []

A: ** Research shows that soaking Rhizoctonia solani sclerotia in potassium tartarate significantly reduced colony diameter and completely inhibited sclerotia formation. [] This suggests potential antifungal properties of potassium tartarate. []

A: A formulation containing sansevieria roxburghiana extract, zinc ions, and sodium potassium tartarate has demonstrated significant corrosion inhibition efficiency (97%) for carbon steel in a chloride environment. [] This suggests potential applications in corrosion protection strategies. []

A: Yes, narcotine reacts with potassium iodate and antimony potassium tartarate to produce a distinctive color, allowing for its spectrophotometric determination. [] This method offers specificity and sensitivity in quantifying narcotine. []

A: Yes, sodium potassium tartarate has been successfully employed as a salt in three-phase partitioning (TPP) for isolating peroxidase from watermelon rinds, leading to a high enzyme activity recovery. []

A: While not directly addressed in the provided research, the title of one paper suggests the potential influence of potassium tartarate on ethanol production using Saccharomyces cerevisiae. [] Further investigation is needed to understand its specific role.

A: Research explored the use of dipotassium 2,3-dihydroxybutanedioate, along with other salts of 2,3-dihydroxybutanedioate, in aqueous two-phase systems with ethanol and propanol isomers. [] This study aimed to understand and model the phase separation behavior of these systems, which has implications in separation science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.